(R)-1-(2-Chloro-5-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.
Chiral Resolution: The racemic mixture obtained is then resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or sodium methoxide under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may interact with voltage-gated sodium channels, influencing pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine drug used to treat allergies.
Sertraline: An antidepressant used to treat depression and anxiety disorders.
Rasagiline: A drug used to treat Parkinson’s disease.
Uniqueness
®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and its chiral nature, which can lead to distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
XDLUKPHXBHTJQM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)OC)Cl)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.